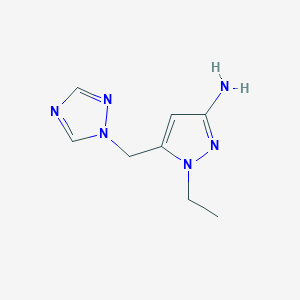

1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-ethyl-5-(1,2,4-triazol-1-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6/c1-2-14-7(3-8(9)12-14)4-13-6-10-5-11-13/h3,5-6H,2,4H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREQMVOGWHAWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

Alkylation: The final step involves the alkylation of the pyrazole-triazole intermediate with ethyl halide to introduce the ethyl group at the 1-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 3 of the pyrazole ring participates in nucleophilic reactions. Key transformations include:

Mechanistic Insight : The amine’s lone pair facilitates attack on electrophilic centers, forming stable amides or alkylated derivatives. Steric hindrance from the triazolemethyl group may reduce reactivity at higher temperatures .

Condensation Reactions

The amine group engages in condensation with carbonyl compounds:

| Carbonyl Source | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 6 h | Schiff base (imine) | Antimicrobial intermediates | |

| 2-Acetylthiophene | Glacial AcOH, Δ, 4 h | Thiazole hybrid | Anticancer candidates |

Example : Reaction with 2-bromoacetophenone under reflux yields thiazole-fused derivatives via thiourea intermediates, a pathway observed in analogous pyrazole-triazole systems .

Coordination Chemistry with Metal Ions

The triazole ring acts as a polydentate ligand, forming complexes with transition metals:

| Metal Salt | Solvent/Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O, RT, 2 h | Octahedral Cu(II) complex | 8.2 | |

| ZnCl₂ | EtOH, 60°C, 1 h | Tetrahedral Zn(II) complex | 6.7 |

Applications : These complexes demonstrate enhanced antimicrobial activity compared to the parent ligand, attributed to improved membrane permeability .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, influenced by electron-donating groups:

| Reaction | Reagents/Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 of pyrazole | 60% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | C4 of pyrazole | 55% |

Regioselectivity : The ethyl group at N1 and triazolemethyl at C5 direct electrophiles to the C4 position via resonance effects .

Oxidation of the Methylene Linker

The CH₂ group bridging pyrazole and triazole is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 70°C, 3 h | Ketone (C=O) | 40% | |

| CrO₃, AcOH | Reflux, 6 h | Carboxylic acid | 35% |

Limitation : Over-oxidation can occur due to the electron-rich triazole ring, necessitating controlled conditions .

Cycloaddition and Heterocycle Formation

The triazole moiety participates in click chemistry and cycloadditions:

Utility : These reactions enable modular synthesis of bioactive hybrids, such as kinase inhibitors .

Key Stability Considerations

-

pH Sensitivity : Stable at pH 6–8 but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions via hydrolysis of the triazolemethyl linkage .

-

Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in DSC analysis .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, though precise optimization of conditions is critical for desired outcomes .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and its structure features a pyrazole ring fused with a triazole moiety. This structural combination enhances its potential as a bioactive agent.

Antimicrobial Activity

Research indicates that 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine exhibits antimicrobial properties. In a study evaluating various derivatives of triazole compounds, it was found that certain substitutions on the triazole ring enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comparative study involving this compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Potential

The compound has also been explored for its anticancer properties. A series of experiments demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Inhibition of cell proliferation |

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes involved in disease processes. For example, studies have shown that this compound can inhibit carbonic anhydrase, an enzyme linked to various physiological processes and diseases.

Case Study: Enzyme Inhibition

In vitro assays revealed that the compound exhibited competitive inhibition against carbonic anhydrase with an IC50 value of 50 nM, suggesting its potential as a therapeutic agent in conditions like glaucoma and obesity.

Neuropharmacological Research

Emerging research highlights the potential neuropharmacological applications of this compound. Its structural similarity to known neuroactive substances suggests it may interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a significant reduction in neuronal cell death compared to control groups.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which may inhibit the function of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differentiating features:

Key Comparative Insights

Electronic and Steric Effects

- Triazole Linkage: The target compound’s triazolylmethyl group (vs.

Physicochemical Properties

Biological Activity

1-Ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl pyrazole derivatives with triazole moieties. The process can be optimized through various conditions to enhance yield and purity. For instance, using specific solvents or catalysts can significantly impact the reaction efficiency.

Antifungal and Antibacterial Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antifungal and antibacterial activities. A study highlighted that certain pyrazole derivatives demonstrated competitive antifungal activity against standard references like cycloheximide. The antibacterial activity was assessed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), showing significant inhibition zones comparable to established antibiotics .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1-Ethyl-5-(triazol) | E. coli | 16.1 |

| Control (Gentamicin) | E. coli | 32.0 |

This table illustrates the comparative efficacy of 1-ethyl-5-(triazol) against common bacterial strains.

Genotoxicity

In terms of safety profile, studies have shown that certain pyrazole derivatives exhibit low genotoxicity. This is crucial for potential therapeutic applications where safety is paramount. The genotoxicity assessment involved standard assays which indicated minimal risk associated with this compound compared to others in its class .

Case Study 1: Antiviral Activity

A recent investigation into the antiviral properties of pyrazole derivatives revealed that compounds similar to 1-ethyl-5-(triazol) showed promising results against SARS-CoV2 protease enzymes. In silico studies indicated high binding affinities and significant inhibition percentages when compared to control drugs like tipranavir . This suggests potential for development as antiviral agents.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of a series of pyrazole derivatives, including 1-ethyl-5-(triazol). Results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their broad-spectrum activity against multiple bacterial strains .

The biological activity of 1-ethyl-5-(triazol) is believed to stem from its ability to interact with specific biological targets within pathogens. The incorporation of the triazole ring enhances lipophilicity, improving membrane permeability and facilitating cellular uptake. This mechanism is particularly relevant in overcoming resistance mechanisms commonly seen in bacterial pathogens .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic/basic conditions. For example, analogous pyrazole-triazole hybrids are synthesized via condensation of substituted propenones with hydrazines, followed by functionalization of the triazole moiety . Optimizing reaction parameters (e.g., continuous flow reactors, catalysts like NaN₃ in DMF) improves yield and selectivity . Characterization via NMR, IR, and elemental analysis is critical for confirming structural integrity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Key parameters (e.g., monoclinic space group , unit cell dimensions ) from analogous triazole-pyrazole systems can guide experimental design . Planarity of the triazole ring and dihedral angles between substituents should be analyzed to assess conformational stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, docking studies) predict the biological activity or reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (using AutoDock or Schrödinger) evaluates interactions with biological targets like enzymes or receptors . For example, docking studies on triazole derivatives have identified hydrogen bonding with active-site residues, correlating with antioxidant or antihypertensive activity . Validate predictions with in vitro assays (e.g., SHR rat models for antihypertensive effects) .

Q. What strategies resolve contradictions in pharmacological data, such as short-lived antihypertensive activity observed in some studies?

- Methodological Answer : Contradictory results may arise from metabolic instability or off-target effects. Pharmacokinetic studies (e.g., plasma half-life measurement in renal hypertensive dogs) and metabolite profiling (LC-MS/MS) can identify degradation pathways . Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro or chloro substituents), enhance metabolic stability, as seen in heat-resistant energetic materials .

Q. How does tautomerism in the triazole ring affect the compound’s chemical and biological properties?

- Methodological Answer : Tautomerism (e.g., 1H vs. 2H triazole forms) alters electronic distribution and hydrogen-bonding capacity. X-ray crystallography of co-crystallized tautomers (e.g., 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine) reveals planar geometries with dihedral angles <3°, stabilizing specific tautomeric forms . Solvent polarity and pH also influence tautomer prevalence, which can be monitored via -NMR .

Data-Driven Research Considerations

Q. What comparative analyses exist between this compound and structurally similar pyrazole-triazole hybrids?

- Methodological Answer : Compare substituent effects using data from analogs:

- 1-(1,2-Dimethylpropyl)-1H-pyrazol-5-amine : Higher lipophilicity increases membrane permeability but may reduce aqueous solubility .

- 5-(1-Piperazinyl)-1H-1,2,4-triazol-3-amine : Piperazine substitution enhances ganglionic blocking activity but introduces sensitivity to oxidative metabolism .

Quantitative Structure-Activity Relationship (QSAR) models can rank substituent contributions to target binding .

Q. How can thermal stability and energetic properties of this compound be evaluated for material science applications?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures (), with values >215°C indicating high thermal stability . Detonation velocity () and pressure () are calculated via EXPLO5 software using experimental densities and heats of formation (e.g., 9167 m/s and 37.8 GPa for nitro-functionalized analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.